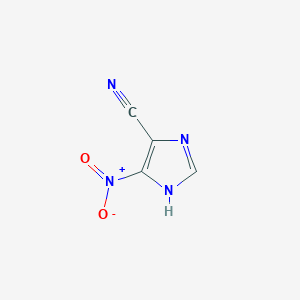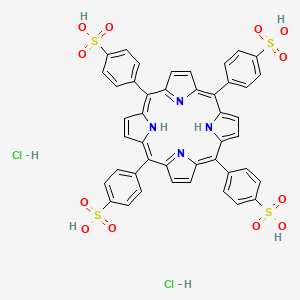
4-Nitroimidazol-5-carbonitril
Übersicht
Beschreibung
4-Nitroimidazole-5-carbonitrile is a chemical compound with the molecular formula C4H2N4O2. It belongs to the class of nitroimidazoles, which are characterized by the presence of a nitro group (-NO2) attached to an imidazole ring
Wissenschaftliche Forschungsanwendungen
4-Nitroimidazole-5-carbonitrile has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its antimicrobial properties, showing potential as an antibacterial agent.
Medicine: Research has explored its use in the development of new drugs, particularly in the treatment of infections caused by anaerobic bacteria.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
Target of Action
4-Nitroimidazole-5-carbonitrile belongs to the nitroimidazole class of antibiotics . The primary targets of nitroimidazole antibiotics are anaerobic bacteria and protozoa . These microorganisms are responsible for various types of infections, and nitroimidazole antibiotics are frequently used to treat these conditions .
Mode of Action
The mode of action of 4-Nitroimidazole-5-carbonitrile is similar to other nitroimidazole antibiotics. The nitro group in the compound is converted into nitric oxide (NO) or a related reactive nitrogen species (RNS) through a process known as reductive bioactivation . This process results in the formation of toxic metabolites that cause DNA strand breakage , leading to the death of the microorganisms.
Biochemical Pathways
The biochemical pathways affected by 4-Nitroimidazole-5-carbonitrile involve the reduction of the nitro group in the compound. This reduction is mediated by nitroreductases, enzymes that are widely distributed in bacteria . The reduction process leads to the formation of reactive nitrogen species that can cause DNA damage, disrupting the normal functioning of the microorganisms and leading to their death .
Pharmacokinetics
They are distributed widely throughout the body and have low protein binding . Metronidazole, a commonly used nitroimidazole antibiotic, is extensively metabolized by the liver to its hydroxy metabolite, which has biological activity of 30 to 65% and a longer elimination half-life than the parent compound . The majority of metronidazole and its metabolites are excreted in urine and feces .
Result of Action
The result of the action of 4-Nitroimidazole-5-carbonitrile is the death of the targeted microorganisms. The reactive nitrogen species formed during the reductive bioactivation of the compound cause DNA damage, leading to the death of the microorganisms . This results in the effective treatment of the infections caused by these microorganisms.
Action Environment
The action of 4-Nitroimidazole-5-carbonitrile, like other nitroimidazole antibiotics, is influenced by the environment within the microorganisms. Nitroimidazole antibiotics are reductively activated in hypoxic cells . Therefore, the efficacy of these antibiotics is influenced by the oxygen levels within the microorganisms. Additionally, factors such as pH and the presence of other substances can also influence the action of these antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroimidazole-5-carbonitrile typically involves the nitration of imidazole derivatives. One common method is the nitration of imidazole-5-carbonitrile using nitric acid under controlled conditions. The reaction is usually carried out in an acidic medium to ensure the selective introduction of the nitro group at the 4-position of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of 4-Nitroimidazole-5-carbonitrile may involve large-scale nitration reactions with stringent control over reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitroimidazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 4-Nitroimidazole-5-carbonitrile can yield nitroso derivatives or carboxylic acids.
Reduction: Reduction of the nitro group can produce 4-aminoimidazole-5-carbonitrile.
Substitution: Substitution reactions can lead to the formation of various substituted imidazoles.
Vergleich Mit ähnlichen Verbindungen
Metronidazole
Tinidazole
Secnidazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
5-nitro-1H-imidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHKJVQFVZYKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)


![4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B1530875.png)



